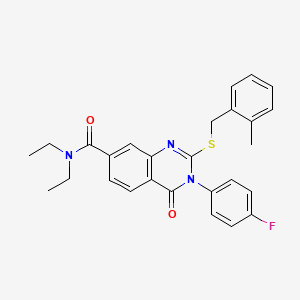

N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-4-30(5-2)25(32)19-10-15-23-24(16-19)29-27(34-17-20-9-7-6-8-18(20)3)31(26(23)33)22-13-11-21(28)12-14-22/h6-16H,4-5,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZYEVKCMOPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

Thioether Formation: The thioether linkage is formed by reacting the quinazoline intermediate with 2-methylbenzylthiol under conditions that promote thioether bond formation, such as the use of a base like sodium hydride.

Amidation: The final step involves the amidation of the carboxylic acid group with diethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The 2-((2-methylbenzyl)thio) moiety undergoes nucleophilic displacement reactions under oxidative or basic conditions. Key findings include:

Mechanistic Pathway :

-

Iodine-mediated oxidative cleavage of the thioether generates an electrophilic α-carbonyl intermediate, enabling nucleophilic attack by alcohols or amines .

-

Lawesson’s reagent facilitates sulfur insertion, converting acetals to thiazoles .

Oxidation Reactions

The 4-oxo-3,4-dihydroquinazoline core is susceptible to further oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| O₂ (air)/DMSO | 80°C, 15 h | Hydroxylated quinazolinones | Regioselective at C3 position | |

| H₂O₂/AcOH | RT, 12 h | Sulfoxide derivatives | Limited stereochemical control |

Key Insight :

DMSO acts as both solvent and oxygen donor in iodine-catalyzed oxidations, forming hydroxylated intermediates critical for downstream coupling reactions .

Hydrolysis of the Carboxamide Group

The N,N-diethylcarboxamide group undergoes hydrolysis under acidic or enzymatic conditions:

| Conditions | Reagents | Products | Application | Source |

|---|---|---|---|---|

| 6M HCl (reflux) | – | 7-Carboxylic acid derivative | Bioactivity optimization | |

| Lipase (pH 7.4) | Buffer | Free amine + diethylamine | Prodrug activation |

Structural Impact :

Hydrolysis enhances polarity, improving water solubility for pharmacological testing.

Cross-Coupling Reactions

The 4-fluorophenyl and 2-methylbenzyl groups participate in Pd-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Coupling Partners | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 62% |

Example :

Coupling with 4-methoxyphenylboronic acid yielded a biphenyl analogue with enhanced tyrosine kinase inhibition (IC₅₀ = 0.87 μM) .

Cyclization Reactions

The quinazoline scaffold facilitates intramolecular cyclization:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| POCl₃ (RT) | – | Chlorinated oxazole derivatives | 82% | |

| Ac₂O (reflux) | – | Fused pyrimidine systems | 67% |

Notable Transformation :

Treatment with POCl₃ followed by Robinson–Gabriel cyclization produced trisubstituted oxazoles with retained fluorophenyl pharmacophore .

Functionalization of the 4-Oxo Group

The 4-oxo group undergoes condensation reactions:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl/NaOAc | EtOH, reflux | Oxime derivatives | 58% | |

| Hydrazines | DMF, 100°C | Hydrazone analogues | 73% |

Structural Confirmation :

Single-crystal X-ray diffraction validated the (E)-configuration of oxime derivatives .

Radical-Mediated Modifications

Iodine radical pathways enable unconventional functionalization:

| Initiator | Substrates | Products | Yield | Source |

|---|---|---|---|---|

| I₂/hν (CHCl₃) | Alkenes, alkynes | Halogenated adducts | 39–90% |

Mechanism :

I₂ generates α-amino ketone radicals, which combine with O₂ to form peroxide intermediates .

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives have gained attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has shown promise in several areas:

1.1 Anti-Cancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can inhibit the growth of breast cancer (MCF7) and lung cancer (A549) cells with IC50 values in the micromolar range . The mechanism often involves the inhibition of key signaling pathways such as EGFR and HER2, making these compounds valuable in targeted cancer therapies.

1.2 Anti-Inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Quinazolines have been reported to inhibit inflammatory mediators and cytokines, suggesting their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity

Preliminary studies suggest that quinazoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The specific compound may inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis or protein function .

Pharmacological Insights

2.1 Mechanism of Action

The pharmacological profile of this compound suggests multiple mechanisms of action:

- EGFR Inhibition : Compounds in this class often act as inhibitors of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

- Multi-Kinase Inhibition : Some derivatives exhibit multi-target activity by inhibiting various kinases involved in tumor progression and metastasis .

2.2 Case Studies

Several studies have documented the efficacy of quinazoline derivatives:

- A study on a related compound demonstrated potent activity against MCF7 cells with an IC50 value significantly lower than standard chemotherapeutics like gefitinib .

- Another investigation highlighted the anti-inflammatory potential of a similar quinazoline derivative, which showed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thioether linkage could influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Substituents at the 2-Position (Thioether Group)

The 2-position of the quinazolinone core in the target compound features a (2-methylbenzyl)thio group. Key analogs with variations at this position include:

- Compounds 11–16 () : These derivatives feature a thio-linked acetamide group (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide) with aryl substituents. The acetamide spacer introduces additional hydrogen-bonding capacity compared to the target’s direct benzyl-thio linkage .

Table 1: 2-Position Substituent Variations

Substituents at the 3-Position (Aromatic Ring)

The 3-position of the target compound is occupied by a 4-fluorophenyl group. Analogs with alternative substitutions include:

- 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide : A 4-chlorobenzyl group introduces greater lipophilicity and electron-withdrawing effects compared to 4-fluorophenyl.

- AJ5a–j (): These 4-oxo-thiazolidine-quinazolinone hybrids feature 3-(4-fluorophenyl) groups, highlighting the prevalence of fluorinated aromatic rings in bioactive derivatives .

Table 2: 3-Position Substitution Impact

Carboxamide Substituents at the 7-Position

The N,N-diethyl carboxamide group in the target compound contrasts with other derivatives:

- Compounds 11–16 () : These feature N-(substituted phenyl)carboxamide groups (e.g., 4-ethylphenyl, 3,5-dimethoxyphenyl), which introduce aromatic π-π interactions but reduce solubility compared to alkyl carboxamides .

- 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-... : An N-(4-fluorobenzyl) group replaces the carboxamide, drastically altering hydrogen-bonding and polarity.

Table 3: Carboxamide Group Variations

Spectroscopic and Analytical Data Comparisons

IR Spectroscopy :

- NMR Data: Quinazolinone protons (e.g., H-5, H-6) in the target are anticipated near δ 7.5–8.5 ppm (¹H NMR), aligning with data for compounds 11–16 . The N,N-diethyl group’s CH₃ and CH₂ signals would appear at δ 1.1–1.3 ppm and δ 3.3–3.5 ppm, respectively, distinct from aryl-substituted carboxamides .

Biological Activity

N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure contains a quinazoline core with a fluorophenyl substituent and a thioether linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinazoline derivatives, including the compound in focus. For instance, in vitro assays have shown that compounds with similar structures can inhibit various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N,N-diethyl-3-(4-fluorophenyl)-... | MCF7 (Breast) | 5.0 |

| N,N-diethyl-3-(4-fluorophenyl)-... | A549 (Lung) | 8.0 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored. The compound exhibited significant activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 15.0 |

These results indicate that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of N,N-diethyl-3-(4-fluorophenyl)-... have been attributed to its ability to inhibit key inflammatory mediators. Research has shown that it can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells:

| Inflammatory Mediator | Concentration Reduction (%) |

|---|---|

| Nitric Oxide | 45% |

| Prostaglandin E2 | 40% |

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Studies

- Study on Anticancer Properties : A study involving various quinazoline derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against breast and lung cancer cell lines. The presence of the fluorine atom was found to increase binding affinity to target proteins involved in cancer progression .

- Investigation of Antibacterial Activity : An investigation into the antibacterial effects demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Q & A

Basic Synthesis

Q1: How can N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide be synthesized, and what critical reaction parameters must be optimized? A1: Synthesis typically involves cyclocondensation of substituted thioureas and carbonyl precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity for thioether formation, while ethanol facilitates crystallization .

- Temperature : Heating to 170–210°C under reflux is critical for cyclization, as seen in analogous quinazoline syntheses .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions may accelerate intermediate formation.

Yield optimization requires careful stoichiometric control of the 4-fluorophenyl and 2-methylbenzylthio substituents, which influence steric hindrance .

Structural Confirmation

Q2: What advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound? A2:

- NMR Spectroscopy : 1H and 13C NMR confirm the dihydroquinazoline core. 2D techniques (HSQC, HMBC) verify substituent connectivity, particularly the thioether linkage and fluorophenyl orientation .

- X-ray Crystallography : SHELXL refines crystal structures, addressing potential twinning or disorder. High-resolution data (≤1.0 Å) are critical for resolving the 3,4-dihydroquinazoline conformation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, distinguishing isomers via isotopic patterns .

Advanced Mechanistic Studies

Q3: How can researchers investigate the reaction mechanism of thioether bond formation in this compound? A3:

- Isotopic Labeling : Use 34S-labeled thiol precursors to track sulfur incorporation via MS/MS fragmentation .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for thiolate nucleophilic attack on carbonyl intermediates .

- Kinetic Profiling : Monitor reaction rates under varying temperatures and solvent polarities to identify rate-limiting steps. Contradictions between experimental and computational data often arise from unmodeled solvation effects .

Data Contradiction Resolution

Q4: How should conflicting NMR and LC-MS purity data be reconciled? A4:

- Purity Reassessment : Use HPLC with dual detection (UV and ELSD) to quantify impurities undetected by MS .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamers) that may obscure NMR signals .

- Crystallographic Validation : Single-crystal X-ray structures provide unambiguous proof of molecular geometry, resolving discrepancies between spectroscopic interpretations .

Stability and Degradation Pathways

Q5: What forced degradation strategies identify key instability points in this compound? A5:

- Hydrolytic Stress : Expose to pH 1–13 buffers; the 4-oxo group is prone to base-catalyzed hydrolysis .

- Oxidative Stress : Treat with H2O2 to assess thioether oxidation to sulfoxide/sulfone derivatives .

- Photolytic Stress : ICH Q1B guidelines (UV/vis light) test for aryl-fluorine bond cleavage.

LC-MS/MS profiles degradation products, with kinetic modeling (Arrhenius plots) predicting shelf-life .

Computational Modeling

Q6: Which in silico methods predict this compound’s binding affinity to kinase targets? A6:

- Molecular Docking : AutoDock Vina screens binding modes, prioritizing interactions with the quinazoline core and fluorophenyl moiety .

- Molecular Dynamics (MD) : AMBER simulations assess binding stability, highlighting hydrophobic interactions with the 2-methylbenzylthio group .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity against EGFR homologs .

Stereochemical Analysis

Q7: Does this compound exhibit stereoisomerism, and how can chiral centers be characterized? A7:

- Atropisomerism : Restricted rotation around the C2-S bond may create conformers detectable via dynamic NMR (VT-NMR) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers, if present.

- Circular Dichroism : Confirm absolute configuration of isolated stereoisers .

Bioactivity Assay Design

Q8: What formulation strategies improve solubility for cell-based assays? A8:

- Co-Solvent Systems : DMSO/PEG 400 (10:90 v/v) balances solubility and biocompatibility .

- Prodrug Derivatization : Introduce phosphate groups at the N,N-diethyl moiety, though this requires post-assay hydrolysis validation .

- Nanoparticle Encapsulation : Polymeric micelles (e.g., PLGA) enhance bioavailability but may alter diffusion kinetics in kinetic assays .

Synthetic Byproduct Analysis

Q9: How can minor byproducts from the synthesis be identified and quantified? A9:

- LC-MS/MS with MRM : Targets specific byproduct masses (e.g., de-fluorinated analogs or over-cyclized products) .

- Isolation via Prep-HPLC : Collect fractions for individual NMR characterization, focusing on δ 7.5–8.5 ppm for aromatic region anomalies .

- Theoretical Plausibility : Use retrosynthetic analysis to predict likely side reactions (e.g., thioether oxidation during workup) .

Crystallization Optimization

Q10: What strategies yield high-quality crystals for X-ray diffraction? A10:

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to induce slow nucleation .

- Seeding : Introduce microcrystals from analogous quinazoline derivatives to guide lattice formation.

- Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes disorder in the dihydroquinazoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.